(3E)-1,1-Difluoro-4-methoxypent-3-en-2-one
Overview
Description
(3E)-1,1-Difluoro-4-methoxypent-3-en-2-one is an organic compound characterized by the presence of fluorine and methoxy groups attached to a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1,1-Difluoro-4-methoxypent-3-en-2-one typically involves the introduction of fluorine atoms and a methoxy group onto a pentenone structure. One common method involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. For example, the use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor can facilitate the introduction of fluorine atoms. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. This can include continuous flow reactors where the reaction parameters are tightly controlled to optimize the production rate. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are also common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(3E)-1,1-Difluoro-4-methoxypent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(3E)-1,1-Difluoro-4-methoxypent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (3E)-1,1-Difluoro-4-methoxypent-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. This can lead to the modulation of biochemical pathways and physiological responses. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoro-2-methoxyethane
- 1,1-Difluoro-3-methoxypropane
- 1,1-Difluoro-4-methoxybutane
Uniqueness
(3E)-1,1-Difluoro-4-methoxypent-3-en-2-one is unique due to its specific structural features, including the position of the fluorine and methoxy groups. This structural arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the double bond in the pentenone backbone also contributes to its unique properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-1,1-difluoro-4-methoxypent-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c1-4(10-2)3-5(9)6(7)8/h3,6H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUCOBAYROZKKJ-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)F)/OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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